![molecular formula C14H11Cl2N3O3S2 B282154 4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide, commonly known as BDAS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDAS is a sulfonamide-based compound that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
作用機序
BDAS exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and hydrogen ions. BDAS binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate and hydrogen ions. This results in a decrease in the concentration of bicarbonate ions in the body, leading to a decrease in the production of gastric acid, which is responsible for causing inflammation and pain.
Biochemical and Physiological Effects
BDAS has been found to exhibit unique biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. BDAS has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This makes BDAS a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
実験室実験の利点と制限
BDAS has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. BDAS is also relatively easy to synthesize, making it readily available for use in research. However, BDAS has some limitations as a research tool. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, BDAS has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on BDAS. One area of research could be to explore the potential of BDAS as a treatment for diseases such as glaucoma, epilepsy, and osteoporosis. Another area of research could be to investigate the potential of BDAS as a tool for studying the role of carbonic anhydrase in various physiological processes. Finally, future research could focus on developing new methods for synthesizing BDAS that improve its solubility and bioavailability.
Conclusion
In conclusion, BDAS is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in research. It has been found to exhibit unique biochemical and physiological effects and has potential applications in the development of new drugs. BDAS inhibits the activity of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. While BDAS has some limitations as a research tool, there are several future directions for research on this compound that could lead to new discoveries and advancements in the field of medicinal chemistry.
合成法
BDAS can be synthesized using various methods, including reaction of 4-nitrobenzenesulfonyl chloride with thiourea, followed by reduction of the nitro group to an amino group, and then acylation with benzoyl chloride. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with thiourea, followed by acylation with benzoyl chloride and chlorination of the resulting compound. Both methods yield BDAS as a white crystalline solid.
科学的研究の応用
BDAS has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. BDAS has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This makes BDAS a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
特性
分子式 |
C14H11Cl2N3O3S2 |
|---|---|
分子量 |
404.3 g/mol |
IUPAC名 |
N-[(2,6-dichloro-4-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11Cl2N3O3S2/c15-10-6-9(24(17,21)22)7-11(16)12(10)18-14(23)19-13(20)8-4-2-1-3-5-8/h1-7H,(H2,17,21,22)(H2,18,19,20,23) |
InChIキー |
PWQQARVQUOFCKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



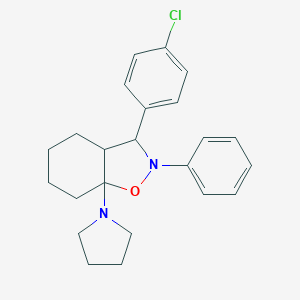
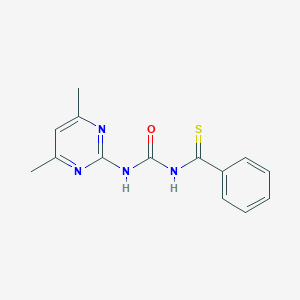
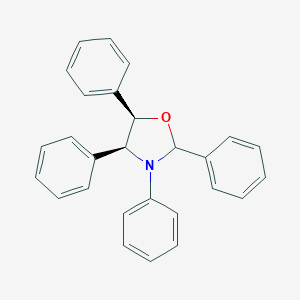
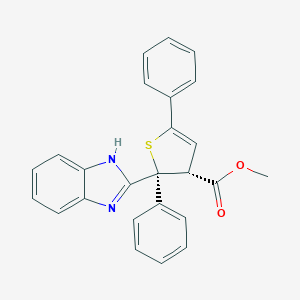

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
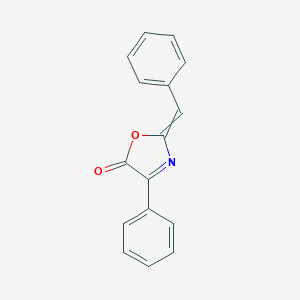
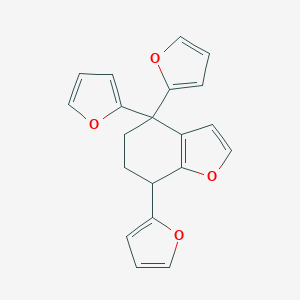
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)